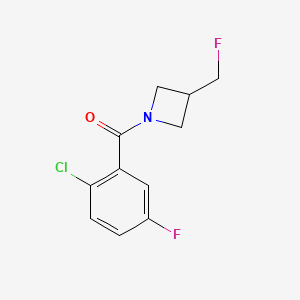

(2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

Description

(2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone (CAS: 2034606-13-6) is a fluorinated azetidine-based methanone derivative. Its structure features a 2-chloro-5-fluorophenyl group linked to a 3-(fluoromethyl)azetidine ring via a ketone bridge. This compound is characterized by its halogen-rich aromatic and heterocyclic moieties, which are known to influence physicochemical properties such as lipophilicity, metabolic stability, and binding affinity in medicinal chemistry contexts .

Safety and Handling: The compound requires stringent safety protocols, including avoidance of heat sources (P210), restricted access to children (P102), and adherence to pre-use instructions (P201-P202) .

Properties

IUPAC Name |

(2-chloro-5-fluorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF2NO/c12-10-2-1-8(14)3-9(10)11(16)15-5-7(4-13)6-15/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDDGDGYWOQUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC(=C2)F)Cl)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Attachment of the (2-Chloro-5-fluorophenyl) Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the (2-Chloro-5-fluorophenyl) moiety to the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Therapeutic Applications

The primary applications of this compound are in the fields of oncology and pharmacology. It has been studied for its efficacy as a selective estrogen receptor degrader (SERD), particularly in the treatment of estrogen-receptor-positive breast cancer.

Selective Estrogen Receptor Degradation

The compound has been identified as a potential SERD, which functions by promoting the degradation of estrogen receptors in cancer cells. This mechanism can lead to reduced tumor growth and improved patient outcomes in hormone-sensitive cancers.

Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance, studies have shown that azetidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study 1: SERD Development

A study published in the Journal of Medicinal Chemistry demonstrated that a related azetidine compound exhibited potent SERD activity against breast cancer cell lines. The study highlighted the importance of fluorinated phenyl groups in enhancing receptor binding and degradation efficacy .

Case Study 2: Preclinical Trials

In preclinical trials, compounds similar to (2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone were evaluated for their effectiveness in reducing tumor size in animal models. Results indicated a significant decrease in tumor volume compared to controls, suggesting promising therapeutic potential .

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, leading to reduced cell proliferation or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Azetidine Methanone Family

Compound A : (1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone Hydrochloride

- Core Structure: Azetidinyl methanone with a thiazole-piperazine substituent.

- Key Features : The indole and thiazole groups enhance π-π stacking and hydrogen-bonding capabilities, likely contributing to its activity in pain management and metabolic disorders .

- Applications: Patented for treating pain, obesity, and diabetes, indicating azetidine methanones' versatility in targeting G-protein-coupled receptors (GPCRs) or enzymes involved in metabolic pathways .

Compound B : TLR7-9 Antagonist (5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile)

- Core Structure: Azetidine linked to a morpholine-quinoline scaffold.

- Key Features : The tetrahydropyrazolopyridine group introduces conformational rigidity, enhancing target selectivity against Toll-like receptors (TLRs) .

- Applications : Developed for systemic lupus erythematosus (SLE), highlighting azetidine’s role in modulating immune responses .

Target Compound vs. Azetidine Analogues

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Azetidine Substituent | 3-Fluoromethyl | 4-(Thiazole-2-carbonyl)piperazine | 4,5,6,7-Tetrahydropyrazolo-pyridine |

| Aromatic Group | 2-Cl-5-F-phenyl | 4-Fluorophenyl-indole | Quinoline-morpholine |

| Therapeutic Area | Undisclosed | Pain, metabolic disorders | Autoimmune (SLE) |

| Lipophilicity (Inferred) | High (fluorinated groups) | Moderate (polar thiazole moiety) | Moderate (quinoline’s π-system) |

Key Insight: Fluorine and chlorine atoms in the target compound may improve blood-brain barrier penetration compared to Compound A’s bulkier thiazole-piperazine group. Conversely, Compound B’s morpholine-quinoline system offers better solubility for systemic applications.

Halogenated Aromatic Ketones

Compound C : 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

- Core Structure: Acetophenone with 3-Cl and 5-CF₃ substituents.

- Key Features : The trifluoromethyl group increases electron-withdrawing effects, stabilizing the ketone and altering reactivity in substitution reactions .

Compound D : 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone

- Core Structure: Hydroxyacetophenone with 3-Cl, 4-F, and 2-OH groups.

- Key Features : The hydroxyl group enables hydrogen bonding, making it suitable for coordination chemistry or as a synthetic intermediate .

Target Compound vs. Halogenated Aromatic Ketones

| Property | Target Compound | Compound C | Compound D |

|---|---|---|---|

| Core Structure | Azetidine methanone | Acetophenone | Hydroxyacetophenone |

| Halogenation | 2-Cl, 5-F | 3-Cl, 5-CF₃ | 3-Cl, 4-F, 2-OH |

| Key Interactions | Fluorine-mediated hydrophobic | CF₃-enhanced stability | OH for H-bonding |

| Applications | Undisclosed | Synthetic intermediate | Crystallography, catalysis |

Biological Activity

The compound (2-Chloro-5-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a novel synthetic molecule with potential therapeutic applications. Its structure, comprising a chloro-fluorophenyl moiety and an azetidine ring, suggests a unique mechanism of action that may be beneficial in various biological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This interaction can lead to the inhibition of signal transduction pathways, which are crucial for cell proliferation and survival.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.031 | Induction of apoptosis via BAX regulation |

| MDA-MB-231 | 0.043 | Tubulin destabilization |

| Hs578T | 0.0686 | Cell cycle arrest at G2/M phase |

Case Studies

- MCF-7 Breast Cancer Cells : The compound was shown to significantly reduce cell viability with an IC50 value of 0.031 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2, leading to enhanced apoptosis .

- MDA-MB-231 Cells : In another study, this compound demonstrated an IC50 value of 0.043 µM, indicating potent activity against triple-negative breast cancer cells. The compound was found to disrupt tubulin polymerization, causing mitotic catastrophe .

Toxicological Profile

Preliminary toxicity assays indicated that the compound has a favorable safety profile, showing minimal alterations in biochemical and hematological parameters in vivo compared to control groups . This suggests potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.